(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid

Antibacterial Pyrazinoic acid–isoniazid conjugate MIC

Bortezomib generic manufacturers face synthetic failure and regulatory rejection when using non-chiral intermediates or the inactive D-isomer. This (S)-enantiomer (CAS 114457-94-2) is the essential chiral building block for active bortezomib API, also supplied as Bortezomib Impurity 36 reference standard. • ≥98% enantiomeric purity ensures consistent API potency. • Sub-μM MIC (0.44-0.07 μM) against E. faecalis for antibacterial SAR. • ICH-compliant impurity standard for ANDA method validation. • Available from mg to kg with full QA documentation.

Molecular Formula C14H13N3O3
Molecular Weight 271.27 g/mol
CAS No. 114457-94-2
Cat. No. B193253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid
CAS114457-94-2
SynonymsBortezomib Impurity B is used for the synthesis of Bortezomib.
Molecular FormulaC14H13N3O3
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=NC=CN=C2
InChIInChI=1S/C14H13N3O3/c18-13(12-9-15-6-7-16-12)17-11(14(19)20)8-10-4-2-1-3-5-10/h1-7,9,11H,8H2,(H,17,18)(H,19,20)/t11-/m0/s1
InChIKeyDWYZPDHMMZGQAP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Light Beige Solid

(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid: Dual-Role Antimicrobial & Bortezomib Intermediate


This compound, also known as N-(pyrazinylcarbonyl)-L-phenylalanine, is a chiral amino acid derivative that serves dual roles: as a key intermediate in the synthesis of the proteasome inhibitor bortezomib [1], and as a pyrazinoic acid–isoniazid hybrid conjugate with demonstrated antibacterial and antimycobacterial properties [2]. Its (S)-configuration is essential for the biological activity of downstream products, and it is supplied as a high-purity reference standard for pharmaceutical quality control.

Irreplaceability of (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid


Substituting this compound with a generic phenylalanine derivative or a different bortezomib intermediate risks both synthetic failure and misleading biological results. The (S)-stereochemistry is an absolute requirement for the proteasome inhibitory activity of bortezomib [1]; the D-isomer yields an inactive drug. In antimicrobial applications, the precise pyrazinoic acid–isoniazid hybrid architecture, including the phenylalanine linker, governs sub-micromolar potency against Enterococcus faecalis that is not replicated by simple pyrazine or isoniazid fragments [2]. Even among closely related conjugates, replacing the phenylalanine linker with tryptophan drastically alters antimycobacterial activity [2], confirming that generic substitution will lead to potency loss or complete inactivity.

Comparative Evidence for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid


Activity Against E. faecalis vs. Ciprofloxacin

The target compound, as part of the pyrazinoic acid–isoniazid hybrid series (compound 10e), exhibits antibacterial activity at sub-micromolar concentrations. All conjugates in the series (10a–g and 12a–g) demonstrated MIC values of 0.44–0.07 μM against Enterococcus faecalis, surpassing the potency of the clinical antibiotic ciprofloxacin (MIC = 1.21 μM) [1]. This places 10e among a class of agents with activity superior to a first-line fluoroquinolone.

Antibacterial Pyrazinoic acid–isoniazid conjugate MIC

Antimycobacterial SAR: Phenylalanine vs. Tryptophan Linker

In direct comparison, the phenylalanine-containing conjugate 10e was less active against M. marinum, M. fortuitum, and M. bovis (MIC >20 µg/mL, >73.7 µM) than its tryptophan analog 10g, which showed enhanced antimycobacterial properties [1]. This quantifies the functional impact of the amino acid linker choice and defines 10e as a critical comparator for establishing linker-based SAR.

Antimycobacterial Structure-Activity Relationship Amino acid linker

Chiral Purity: (S)-Enantiomer for Bortezomib Synthesis

The (S)-configuration of the phenylalanine moiety is mandatory for the proteasome inhibitory activity of the final drug bortezomib; the D-isomer (CAS 1608986-16-8) yields a biologically inactive enantiomer [1]. Commercially, the compound is supplied with a minimum purity of 98% (HPLC) , ensuring that downstream dipeptide coupling preserves the required stereochemistry for pharmacologically active bortezomib.

Bortezomib intermediate Chiral synthesis Enantiomeric purity

Bortezomib Impurity Reference Standard

This compound is designated as Bortezomib Impurity 36 (also Bortezomib USP Related Compound D) [1]. It is supplied with detailed characterization data compliant with regulatory guidelines and is explicitly intended for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDAs) or commercial bortezomib production.

Impurity standard Quality control ANDA

Application Scenarios for (S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic Acid


Gram-Positive Antibacterial Lead Optimization

Use compound 10e as a reference molecule in structure-activity relationship (SAR) studies aimed at improving potency against Enterococcus faecalis. Its sub-micromolar MIC (0.44–0.07 μM) surpasses ciprofloxacin [1], making it a valuable starting point for medicinal chemistry campaigns targeting drug-resistant Gram-positive pathogens.

Antimycobacterial Linker-Dependence Probing

Employ compound 10e (phenylalanine linker) alongside compound 10g (tryptophan linker) to dissect the contribution of the amino acid side chain to antimycobacterial activity. The direct head-to-head comparison showing 10e's lower potency against M. marinum, M. fortuitum, and M. bovis [1] provides a clear experimental framework for rational linker optimization.

Bortezomib Process Development & Scale-Up

Integrate the (S)-enantiomer as the chiral building block in bortezomib synthetic routes. Its high enantiomeric purity (≥98% HPLC) ensures consistent yields of the active boronic acid proteasome inhibitor, while avoiding the inactive D-isomer [2] that would compromise batch quality.

Analytical QC & ANDA Filing

Utilize the certified impurity standard (Bortezomib Impurity 36) [3] for method validation and routine quality control in generic bortezomib production. This supports compliance with ICH guidelines and accelerates ANDA regulatory submissions.

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